Boc-Glu(OBzl)-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

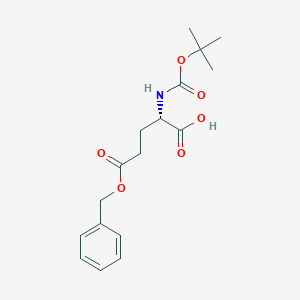

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUMMXHVCMISJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883495 | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13574-13-5 | |

| Record name | 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13574-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Glu(OBzl)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-Glu(OBzl)-OH, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique dual-protection strategy, featuring an acid-labile Boc group on the α-amino function and a hydrogenolysis-sensitive benzyl (B1604629) ester protecting the γ-carboxyl group, allows for the selective and controlled incorporation of glutamic acid residues into peptide chains. This strategic protection is fundamental in both solid-phase and solution-phase peptide synthesis, making this compound an indispensable tool in the development of peptide-based therapeutics, diagnostics, and research reagents.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed experimental applications of this compound, tailored for professionals in the fields of chemical biology and drug development.

Chemical Structure and Properties

The structural integrity of this compound is central to its function in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection to the α-amino group under a wide range of reaction conditions, yet it can be cleanly removed with mild acids. Concurrently, the benzyl (Bzl) esterification of the side-chain carboxyl group prevents its unwanted participation in peptide bond formation and can be selectively cleaved under neutral conditions via catalytic hydrogenation.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 13574-13-5 | [1] |

| Molecular Formula | C₁₇H₂₃NO₆ | [1] |

| Molecular Weight | 337.37 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 69-71 °C | [2] |

| Optical Rotation | [α]²⁰/D = -5.5 ± 0.5° (c=1 in acetic acid) | [2] |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [3] |

| Storage | 2-8°C | [2] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene (B1212753) and methine protons of the glutamic acid backbone, the benzylic methylene protons (a singlet around 5.1 ppm), and the aromatic protons of the benzyl group (a multiplet around 7.3 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group, the benzyl ester, and the free carboxylic acid, in addition to the carbons of the tert-butyl group, the glutamic acid side chain, and the benzyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the Boc group, the ester, and the carboxylic acid, as well as C-O stretching and aromatic C-H bending vibrations. A broad O-H stretch from the carboxylic acid is also expected.

Synthesis of this compound

The most common synthetic route to this compound involves the protection of the α-amino group of L-glutamic acid γ-benzyl ester.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis from L-Glutamic acid γ-benzyl ester

This protocol outlines the N-terminal Boc protection of L-glutamic acid γ-benzyl ester.

Materials:

-

L-Glutamic acid γ-benzyl ester

-

Di-tert-butyl dicarbonate (Boc₂O)[5]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dioxane and Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

10% aqueous citric acid solution or 1N HCl

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve L-glutamic acid γ-benzyl ester in a mixture of dioxane and water.

-

Add triethylamine (or another suitable base) to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution at room temperature.

-

Maintain the pH at 9-10 by the dropwise addition of base as the reaction proceeds.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 10% citric acid or 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Applications in Peptide Synthesis

This compound is a cornerstone of the Boc/Bzl strategy in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is coupled to the N-terminus of a growing peptide chain attached to a solid support.

Experimental Workflow for a Typical Boc-SPPS Cycle

Caption: A typical Boc-SPPS cycle.

Detailed Experimental Protocol: Coupling in Boc-SPPS

This protocol describes a standard coupling step using DIC/HOBt.[7]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ninhydrin (B49086) test solution

Procedure:

-

Swell the resin-bound peptide in DCM.

-

In a separate vessel, dissolve this compound (3-5 equivalents based on resin substitution) and HOBt (3-5.5 equivalents) in a minimal amount of DMF.

-

Add the solution of this compound and HOBt to the swollen resin.

-

Add DIC (3-5.5 equivalents) to the resin suspension.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using the Kaiser or ninhydrin test. A negative test indicates the absence of free primary amines.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Deprotection Strategies

The orthogonal nature of the Boc and benzyl protecting groups allows for their selective removal.

-

Boc Group Removal: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v), or with HCl in dioxane.[8]

-

Benzyl Group Removal: The benzyl ester is stable to the acidic conditions used for Boc deprotection. It is commonly removed at the end of the synthesis by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin in Boc-SPPS.[5][6]

Conclusion

This compound is a highly versatile and essential building block for the synthesis of complex peptides. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide chemists with precise control over the peptide assembly process. The experimental protocols outlined in this guide offer a practical framework for the successful application of this compound in both solid-phase and solution-phase peptide synthesis, underscoring its continued importance in academic research and the pharmaceutical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 98.0 T 13574-13-5 [sigmaaldrich.com]

- 3. BOC-L-GLUTAMIC ACID GAMMA-BENZYL ESTER ALPHA-METHYL ESTER [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

The Versatility of Boc-L-glutamic acid γ-benzyl ester in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-L-Glu(OBzl)-OH, is a pivotal protected amino acid derivative with extensive applications in the realms of biochemistry, medicinal chemistry, and pharmaceutical sciences. Its unique structural features—a Boc-protected α-amino group and a benzyl-protected γ-carboxyl group—offer orthogonal protection, enabling selective deprotection and modification, which is crucial for the synthesis of complex peptides and other biomolecules. This technical guide provides an in-depth exploration of the core applications of Boc-L-glutamic acid γ-benzyl ester, complete with experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Peptide Synthesis: A Cornerstone Building Block

Boc-L-glutamic acid γ-benzyl ester is a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be readily removed under acidic conditions, while the benzyl (B1604629) ester offers stable protection for the γ-carboxyl group, which is typically cleaved by hydrogenolysis.[1] This dual-protection strategy allows for the controlled, stepwise assembly of amino acids into a desired peptide sequence.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-L-Glu(OBzl)-OH is incorporated into a growing peptide chain attached to a solid resin support. The Boc/Bzl protection strategy is a robust approach for SPPS.[1]

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-Glu(OBzl)-OH on a Merrifield resin.

Materials and Reagents:

-

Boc-L-Glu(OBzl)-OH and other required Boc-protected amino acids

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt for coupling

-

Anhydrous Hydrogen Fluoride (HF) for cleavage

-

Scavengers (e.g., p-cresol, p-thiocresol)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM followed by isopropanol (B130326) and then DMF.

-

-

Neutralization:

-

Neutralize the resin with a 10% solution of DIEA in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of Boc-L-Glu(OBzl)-OH:

-

In a separate vessel, pre-activate Boc-L-Glu(OBzl)-OH (3 equivalents) with a coupling reagent such as DCC or HBTU/HOBt in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.

-

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

Treat the peptide-resin with anhydrous HF in the presence of scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove the benzyl side-chain protecting group.

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin are commonly used. |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |

Table 1: Typical quantitative data for the solid-phase synthesis of a model peptide using Boc-L-Glu(OBzl)-OH.[1]

Figure 1: Workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Drug Delivery Systems: Synthesis of Poly(γ-benzyl-L-glutamate)

Boc-L-glutamic acid γ-benzyl ester is a precursor for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a biodegradable polymer with applications in drug delivery. PBLG can be formulated into various drug delivery platforms.

Synthesis of γ-benzyl-L-glutamate N-carboxy anhydride (B1165640) (BG-NCA)

The first step in PBLG synthesis is the conversion of L-glutamic acid γ-benzyl ester to its N-carboxy anhydride (NCA).

Materials and Reagents:

-

L-glutamic acid γ-benzyl ester

-

Anhydrous ethyl acetate (B1210297)

Procedure:

-

React 4 g of L-glutamic acid γ-benzyl ester with 2.5 g of triphosgene in 120 ml of anhydrous ethyl acetate at 105°C for 2 hours under a nitrogen atmosphere.[2]

-

Precipitate the product by adding the reaction mixture to 2 L of hexane at -20°C overnight.[2]

-

Filter the precipitate and dissolve it in 250 ml of ethyl acetate.

-

Recrystallize the product from hexane at -20°C. Repeat this process five times.[2]

-

Vacuum-dry the resulting γ-benzyl-L-glutamate N-carboxy anhydride (BG-NCA) at 40°C overnight.[2]

Ring-Opening Polymerization of BG-NCA to PBLG

Materials and Reagents:

-

γ-benzyl-L-glutamate N-carboxy anhydride (BG-NCA)

-

Anhydrous benzene (B151609)

-

Sodium methoxide (B1231860) (initiator)

-

Methanol

Procedure:

-

Dissolve 2 g of dried BG-NCA monomers in 200 ml of anhydrous benzene at room temperature under a nitrogen atmosphere.

-

Prepare the sodium methoxide initiator by dissolving 50-70 mg of sodium in 5 ml of methanol.

-

Initiate the ring-opening polymerization by adding the sodium methoxide solution to the monomer solution (initiator to monomer ratio of 1:100).

-

Allow the reaction to proceed at room temperature for 3 days under a nitrogen atmosphere.

-

Precipitate the resulting PBLG polymer by adding the reaction mixture to 1000 ml of methanol.

-

Collect the polymer by filtration and dry it in a vacuum oven at 40°C overnight.

References

The Pivotal Role of Boc-Glu(OBzl)-OH in Modern Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-Glu(OBzl)-OH, stands as a cornerstone building block in the field of peptide chemistry and drug discovery. Its unique bifunctional nature, featuring a temporary Boc protecting group on the α-amine and a semi-permanent benzyl (B1604629) ester on the γ-carboxyl group, affords chemists precise control during the stepwise assembly of complex peptide chains. This technical guide provides an in-depth analysis of the chemical properties, synthesis applications, and experimental protocols involving this compound, with a particular focus on its application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, this document elucidates the broader significance of glutamic acid derivatives in biological signaling pathways, underscoring the importance of this compound in the development of novel therapeutics.

Introduction to this compound: A Versatile Glutamic Acid Derivative

This compound is a derivative of the non-essential amino acid L-glutamic acid. The strategic placement of the tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups is central to its utility. The acid-labile Boc group ensures selective deprotection of the α-amine under mild acidic conditions, allowing for subsequent peptide bond formation. Concurrently, the benzyl ester protecting the side-chain carboxyl group is stable to these conditions and is typically removed during the final cleavage of the peptide from the solid support, often with strong acids like hydrogen fluoride (B91410) (HF). This orthogonality in protection schemes is fundamental to the success of Boc-chemistry-based SPPS.[1] The incorporation of glutamic acid residues can increase the hydrophilicity of a polypeptide and play a significant structural and receptor-binding role.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and for ensuring the purity of the final peptide product.

| Property | Value | References |

| Chemical Formula | C₁₇H₂₃NO₆ | [4] |

| Molecular Weight | 337.37 g/mol | [1] |

| Appearance | White to light yellow powder/solid | [1][4][5] |

| Melting Point | 69-71 °C | [6] |

| Optical Rotation | [α]20/D −5.5±0.5°, c = 1% in acetic acid | [6] |

| CAS Number | 13574-13-5 | [7] |

| Purity | ≥98.0% (TLC/HPLC) | [1][4] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [1] |

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a primary reagent in Boc-strategy SPPS, a powerful technique for the stepwise synthesis of peptides on a solid resin support.[1] The overall workflow involves iterative cycles of deprotection and coupling.

Experimental Protocol: Standard Boc-SPPS Cycle

The following protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Boc-protected amino acid resin

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt))

-

Kaiser Test reagents

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF.

-

Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin is removed by treatment with a solution of TFA in DCM (typically 25-50%). This is followed by washing with DCM and DMF.

-

Neutralization: The protonated amine is neutralized with a base, commonly 10% DIEA in DMF, to liberate the free amine for the subsequent coupling reaction.[8] The resin is then washed extensively with DMF.[8]

-

Amino Acid Activation and Coupling: In a separate vessel, this compound (typically 3 equivalents) is pre-activated with a coupling agent such as DCC (3 equivalents) and an additive like HOBt (3 equivalents) in DMF.[9] This activated species is then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Monitoring the Coupling Reaction: The completeness of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (indicating the absence of free primary amines) signifies a successful coupling.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the glutamic acid residue) are removed simultaneously. This is typically achieved by treatment with a strong acid such as liquid hydrogen fluoride (HF), often with scavengers like anisole (B1667542) to prevent side reactions.

Role in Drug Development and Biological Systems

Glutamic acid is the most abundant excitatory neurotransmitter in the central nervous system, playing a crucial role in learning, memory, and synaptic plasticity.[10][11] Its derivatives are therefore of significant interest in neuroscience and drug development for neurological disorders.[4]

Furthermore, glutamic acid and its metabolic pathways are implicated in cancer cell proliferation.[12] Cancer cells often exhibit altered glutamine metabolism, where glutamine is converted to glutamate (B1630785), which then fuels the TCA cycle and provides precursors for the synthesis of other essential molecules.[12] This has led to the exploration of glutamic acid derivatives as potential anti-cancer agents that can interfere with these metabolic processes.[7][12] The ability to synthesize specific peptide sequences containing glutamic acid using this compound allows researchers to create probes and potential therapeutics that can target glutamate receptors or enzymes involved in its metabolism.[7][13]

Conclusion

This compound is an indispensable reagent for chemists and pharmaceutical scientists. Its well-defined protecting group strategy enables the precise and efficient synthesis of peptides containing glutamic acid residues. The applications of this compound extend from basic research, in the creation of tools to probe biological systems, to the development of sophisticated peptide-based therapeutics targeting a range of diseases from neurological disorders to cancer. The detailed protocols and understanding of its chemical nature provided in this guide are intended to facilitate its effective use in advancing scientific discovery.

References

- 1. This compound (cryst) Novabiochem 13574-13-5 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. This compound | 13574-13-5 | FB39384 | Biosynth [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. digital.csic.es [digital.csic.es]

- 10. synapseforges.com [synapseforges.com]

- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Stability and Storage of Boc-Glu(OBzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH). Understanding the chemical stability of this critical raw material is paramount for its successful application in peptide synthesis and other areas of drug development. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for assessing its purity and stability.

Chemical Profile and Intrinsic Stability

This compound is a derivative of L-glutamic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (B1604629) ester on the γ-carboxyl group. The stability of this compound is inherently linked to the chemical nature of these protecting groups.

-

Boc Protecting Group: The Boc group is notoriously labile under acidic conditions. Strong acids will readily cleave the Boc group, yielding tert-butanol (B103910) and carbon dioxide, and exposing the free α-amino group. Conversely, the Boc group is generally stable under neutral and basic conditions.

-

Benzyl Ester Protecting Group: Benzyl esters are relatively robust protecting groups. They are stable to a wide range of reaction conditions, including mildly acidic and basic environments. However, they are susceptible to cleavage by hydrogenolysis (catalytic hydrogenation) and can be sensitive to strong oxidizing agents and strong acids.

Overall, this compound is a crystalline solid that is stable for extended periods when stored correctly. The primary degradation concerns revolve around exposure to acidic environments, high temperatures, and certain reactive chemical species.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets and the known chemical properties of the molecule.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Pure Form) | -20°C | Up to 3 years[1] | Ideal for long-term storage. |

| 2-8°C (or 4°C) | Up to 2 years[1] | Suitable for working stock and shorter-term storage.[1] | |

| In Solvent | -80°C | Up to 6 months[1] | Recommended for solutions to minimize degradation.[1] |

| -20°C | Up to 1 month[1] | For short-term storage of solutions.[1] |

Handling Recommendations:

-

Hygroscopicity: While not explicitly stated in all literature, amino acid derivatives can be hygroscopic. It is good practice to handle the solid in a dry environment (e.g., a glove box or under an inert atmosphere) to minimize moisture absorption.

-

Light Sensitivity: While significant photolability is not a primary concern for the core structure, it is always prudent to store chemical reagents in amber vials or in the dark to prevent any potential photochemical degradation.

-

Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help to displace oxygen and moisture, further preserving the compound's integrity.

Potential Degradation Pathways

Several potential degradation pathways should be considered when working with this compound, particularly under stress conditions.

Acid-Catalyzed Deprotection of the Boc Group

As previously mentioned, the Boc group is highly susceptible to acid-catalyzed hydrolysis. This is the most common and expected degradation pathway when the compound is exposed to acidic conditions.

Formation of Pyroglutamic Acid

A significant degradation pathway for glutamic acid and its derivatives is the intramolecular cyclization to form pyroglutamic acid.[2][3] This non-enzymatic reaction involves the nucleophilic attack of the α-amino group on the γ-carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of benzyl alcohol. This process can be accelerated by heat and is pH-dependent, with increased rates observed at both acidic and alkaline pH compared to neutral conditions.[4][5][6]

Hydrolysis of the Benzyl Ester

While generally stable, the benzyl ester can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding carboxylic acid and benzyl alcohol.

Oxidative Degradation

The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde (B42025) or benzoic acid as impurities.[7][8] Storing the compound under an inert atmosphere can mitigate this degradation pathway.

Stability Indicating Analytical Methods

A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability over time. A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Table 2: Example Quantitative Data from a Forced Degradation Study

| Stress Condition | Time | Assay of this compound (%) | % Degradation Product 1 (e.g., H-Glu(OBzl)-OH) | % Degradation Product 2 (e.g., Boc-pGlu-OH) | Total Impurities (%) |

| Control (2-8°C) | 0 | 99.8 | <0.05 | <0.05 | 0.2 |

| 3 months | 99.7 | <0.05 | 0.1 | 0.3 | |

| 40°C / 75% RH | 1 month | 98.5 | 0.5 | 0.8 | 1.5 |

| 3 months | 96.2 | 1.2 | 2.1 | 3.8 | |

| Acidic (0.1 N HCl) | 24 hours | 85.3 | 14.1 | 0.5 | 14.7 |

| Basic (0.1 N NaOH) | 24 hours | 97.1 | <0.05 | 2.7 | 2.9 |

| Oxidative (3% H₂O₂) | 24 hours | 99.1 | <0.05 | 0.2 | 0.9 |

| Photostability (ICH Q1B) | 10 days | 99.6 | <0.05 | 0.1 | 0.4 |

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

The following section outlines a general experimental protocol for conducting a forced degradation study and for a stability-indicating HPLC method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

Peak Purity and Identification: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV or PDA detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is typically required to separate compounds with different polarities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Program (Example):

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature and protection from moisture and strong acids. The primary degradation pathways involve acid-catalyzed deprotection of the Boc group and the formation of pyroglutamic acid. A validated stability-indicating HPLC method is crucial for ensuring the quality and purity of this important reagent in research and drug development. By understanding its stability profile and implementing proper storage and handling procedures, researchers can ensure the reliability of their experimental results and the quality of their final products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Boc-Glu(OBzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and pharmaceutical development, a thorough understanding of the physicochemical properties of protected amino acids is paramount. Boc-Glu(OBzl)-OH, a key building block, is frequently utilized, and its solubility characteristics in common organic solvents directly impact reaction efficiency, purification strategies, and overall process optimization. This technical guide provides an in-depth overview of the solubility of this compound, alongside detailed experimental protocols for its determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data for specific solvents provide valuable insights into its general solubility profile. The following table summarizes the available information.

| Solvent | Chemical Class | Solubility | Concentration | Temperature |

| Dimethylformamide (DMF) | Amide | Clearly Soluble[1] | 1 mmol in 2 mL (~169 mg/mL) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2][3] | ≥ 100 mg/mL[2][3] | Not Specified |

| Methanol | Alcohol | Reported as soluble for the D-isomer (Boc-D-Glu(OBzl)-OH) | Not Specified | Not Specified |

| Acetic Acid | Carboxylic Acid | Soluble (used as a solvent for optical rotation measurements) | c=1 (10 mg/mL) | 20°C |

Note: The solubility of protected amino acids can be influenced by factors such as crystalline form, purity, and the presence of moisture. The data presented should be considered as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a solvent of interest, a systematic experimental approach is necessary. Below are detailed methodologies for three common and reliable techniques.

Gravimetric Method (Shake-Flask)

This traditional and straightforward method relies on the preparation of a saturated solution and the subsequent determination of the dissolved solute's mass.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a sealed vial.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully sedimented. Centrifugation at a controlled temperature can be employed to expedite this process.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Remove the solvent under reduced pressure or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and is contingent on the solvent's transparency in the same region.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Saturated Solution Preparation: Prepare a saturated solution and separate the solid and liquid phases as described in the gravimetric method (steps 1-4).

-

Dilution and Measurement:

-

Carefully take a small, precise aliquot of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly sensitive and specific method for determining solubility, particularly in complex mixtures or when dealing with low solubility compounds.

Methodology:

-

Method Development: Develop a suitable reversed-phase HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength (typically in the low UV range for the benzyl (B1604629) and Boc groups).

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Saturated Solution Preparation: Prepare a saturated solution and separate the solid and liquid phases as described in the gravimetric method (steps 1-4).

-

Dilution and Analysis:

-

Take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualizing the Experimental Workflow

To provide a clear, logical overview of the solubility determination process, the following diagram illustrates the key steps involved in a typical experimental workflow.

Caption: Workflow for determining the solubility of this compound.

References

Understanding Boc and Bzl protecting groups in peptide chemistry

An In-depth Technical Guide to Boc and Bzl Protecting Groups in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-Butoxycarbonyl (Boc) and Benzyl (B1604629) (Bzl) protecting groups, foundational tools in the field of peptide chemistry. We will delve into their core principles, application in Solid-Phase Peptide Synthesis (SPPS), reaction mechanisms, and the critical experimental details required for their successful implementation.

The Principle of Orthogonal Protection in Peptide Synthesis

The synthesis of peptides requires the sequential coupling of amino acids in a precisely defined order. To prevent unwanted side reactions and self-polymerization, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked with protecting groups.[1]

The ideal protecting group strategy is orthogonal , meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[2][3] This allows for selective deprotection at specific stages of the synthesis. The Boc/Bzl strategy, pioneered by R.B. Merrifield, is a classical approach that relies on differential acid lability. It is considered "quasi-orthogonal" because both Boc and Bzl groups are removed by acid, but at vastly different concentrations.[3][4][5] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the more robust, benzyl-based side-chain protecting groups require very strong acids, such as hydrogen fluoride (B91410) (HF), for cleavage.[4][6]

The Boc Group: Temporary α-Amino Protection

The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for the α-amino function of amino acids in SPPS.[7] Its widespread use stems from its ease of introduction and its clean, acid-catalyzed removal.

Boc Protection Mechanism

The Boc group is typically introduced by reacting the free amino group of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride.[8][9] While the reaction can proceed without a base, a mild base like sodium hydroxide (B78521) or triethylamine (B128534) (TEA) is often used to facilitate the process.[10][11]

Boc Deprotection Mechanism and Protocol

The removal of the Boc group is achieved by treatment with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[12][13] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as an ammonium (B1175870) salt.[9]

This tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the peptide chain, particularly Tryptophan (Trp) and Methionine (Met).[4][6] To prevent these side reactions, scavengers such as dithioethane (DTE) or anisole (B1667542) are added to the deprotection solution to trap the carbocations.[4][11]

Table 1: Common Reagents and Conditions for Boc Deprotection

| Reagent/Condition | Concentration | Typical Time | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 15-30 min | The most common method in SPPS.[12][14] Scavengers are recommended for sensitive sequences.[6] |

| Hydrogen Chloride (HCl) in Dioxane or Methanol | 4 M | 15-30 min | An alternative to TFA, can be effective in preventing certain side reactions.[11][14] |

| Trimethylsilyl Iodide (TMSI) followed by Methanol | N/A | Varies | A milder, non-acidolytic method for sensitive substrates.[11] |

| Aluminum Chloride (AlCl₃) | N/A | Varies | Allows for selective cleavage in the presence of other acid-labile groups.[11] |

The Bzl Group: Semi-Permanent Side-Chain Protection

To prevent interference during peptide chain elongation, the reactive side chains of many amino acids must be protected. In the Boc strategy, this is typically achieved using benzyl-based (Bzl) protecting groups. These are considered "semi-permanent" as they are stable to the repetitive TFA treatments used for Boc removal but can be cleaved at the end of the synthesis.[4][6]

Common Bzl-Type Side-Chain Protecting Groups

The choice of protecting group depends on the specific amino acid side chain. The stability of these groups to acidolysis can be modulated by adding electron-donating or withdrawing substituents to the benzyl ring.

Table 2: Bzl-Type Protecting Groups for Amino Acid Side Chains

| Amino Acid | Side Chain Functionality | Common Protecting Group | Abbreviation | Relative Acid Stability |

|---|---|---|---|---|

| Aspartic Acid, Glutamic Acid | Carboxyl | Benzyl ester | Bzl | High |

| Serine, Threonine, Tyrosine | Hydroxyl | Benzyl ether | Bzl | High (Tyr(Bzl) can be partially cleaved by TFA)[15] |

| Tyrosine | Hydroxyl | 2,6-Dichlorobenzyl ether | 2,6-Cl₂-Bzl | Very High |

| Lysine | ε-Amino | 2-Chlorobenzyloxycarbonyl | Z(2-Cl) | Very High[7] |

| Arginine | Guanidino | Tosyl | Tos | Very High[15] |

| Cysteine | Thiol | 4-Methylbenzyl | 4-MeBzl | High[15] |

| Histidine | Imidazole | Dinitrophenyl | Dnp | Cleaved by thiolysis before HF |

Bzl Group Deprotection (Final Cleavage)

The removal of Bzl-type protecting groups and the simultaneous cleavage of the completed peptide from the solid support is accomplished with a very strong acid.[3][16]

-

Hydrogen Fluoride (HF): This is the most traditional and effective reagent for Boc/Bzl chemistry.[12][17] It requires specialized, HF-resistant Teflon apparatus due to its high toxicity and corrosiveness. The procedure is typically run at 0°C for about one hour.[17]

-

Trifluoromethanesulfonic Acid (TFMSA): A strong liquid acid that serves as an alternative to HF, although it can sometimes lead to more side reactions.[12][13]

-

Catalytic Hydrogenation: In solution-phase synthesis or for specific applications where the peptide is already cleaved from the resin, Bzl groups can be removed under mild conditions using H₂ gas and a palladium catalyst (Pd/C).[2] This method is orthogonal to most other protecting groups but is incompatible with sulfur-containing amino acids.[2]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a systematic, cyclical process performed on a solid support (resin), such as a Merrifield or PAM resin.[12] Each cycle adds one amino acid to the growing peptide chain.

The Boc-SPPS Workflow

The core workflow consists of three repeated steps: deprotection, neutralization, and coupling.

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA/DCM.[12]

-

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA).[4][6] This step is crucial for the subsequent coupling reaction.

-

Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.[13]

-

Final Cleavage: After the final amino acid has been coupled and its Boc group removed, the peptide-resin is treated with a strong acid (e.g., HF) to cleave the peptide from the resin and remove all side-chain Bzl protecting groups simultaneously.[16]

Key Experimental Protocols

Protocol for a Standard Boc-SPPS Cycle

This protocol is for a 0.2 mmol scale synthesis.

-

Resin Swelling: Swell the Boc-aminoacyl-resin (e.g., 0.5 g, 0.4 mmol/g loading) in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM (10 mL) to the resin. Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (10 mL). If the sequence contains Trp, Cys, or Met, add 0.5% DTE as a scavenger.[12] Agitate for 20-25 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3 x 10 mL) and Isopropanol (IPA) (2 x 10 mL) to remove residual acid.[12]

-

-

Neutralization:

-

Wash the resin with DCM (2 x 10 mL).

-

Add a solution of 5-10% DIEA in DCM (10 mL). Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess base.

-

-

Amino Acid Coupling (HBTU Activation):

-

In a separate vial, dissolve the next Boc-amino acid (0.8 mmol, 4 eq.), HBTU (0.8 mmol, 4 eq.), and HOBt (0.8 mmol, 4 eq.) in N,N-Dimethylformamide (DMF) (5 mL).

-

Add DIEA (1.6 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the drained resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Monitor reaction completion with a qualitative test (e.g., Kaiser test).

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.

-

Protocol for Final HF Cleavage

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

-

Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.

-

Scavenger Addition: Add a scavenger mixture to the resin. A common "low-high" HF procedure starts with a scavenger mix like anisole/dimethylsulfide (DMS)/p-thiocresol.[17] For 0.2 mmol of peptide, use 1 mL anisole, 1 mL DMS, and 0.2 mL p-thiocresol.[17]

-

HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel, keeping the temperature between -5°C and 0°C.

-

Cleavage Reaction: Stir the mixture at 0°C to 5°C for 45-60 minutes.[17]

-

HF Removal: After the reaction is complete, evaporate the HF under a stream of inert gas (e.g., nitrogen) into a suitable scrubber.

-

Peptide Precipitation and Work-up:

-

Wash the resin and crude peptide residue with a small amount of TFA and transfer to a centrifuge tube.

-

Add cold diethyl ether (8-10 times the volume of the residue) to precipitate the peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and organic byproducts.

-

Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

-

Summary and Outlook

The Boc/Bzl strategy is a robust and well-established method for peptide synthesis. Its primary advantage lies in the high stability of the protected amino acid monomers and its effectiveness in synthesizing long or aggregation-prone sequences.[3][16] However, its major drawback is the requirement for hazardous strong acids, particularly HF, for the final cleavage step.[16] This has led to the widespread adoption of the milder, fully orthogonal Fmoc/tBu strategy, which uses a base for N-terminal deprotection and TFA for final cleavage.[3]

Despite the prevalence of Fmoc chemistry, a thorough understanding of the Boc/Bzl approach remains essential for researchers. It is still employed for the synthesis of specific classes of peptides and its principles form the bedrock upon which modern peptide chemistry was built.

References

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. chempep.com [chempep.com]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

The Imperative of Side-Chain Protection in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selective and temporary masking of reactive amino acid side chains is a cornerstone of success. This technical guide delves into the critical importance of side-chain protection, providing a comprehensive overview of the strategies, quantitative data on protecting group performance, and detailed experimental protocols essential for the synthesis of high-purity peptides for research and therapeutic development.

The Rationale for Side-Chain Protection

The fundamental goal of peptide synthesis is the sequential formation of peptide bonds between the α-carboxyl group of one amino acid and the α-amino group of another in a precisely defined sequence. However, many of the 20 proteinogenic amino acids possess reactive functional groups in their side chains. These include the ε-amino group of lysine (B10760008), the carboxyl groups of aspartic and glutamic acids, the guanidino group of arginine, the imidazole (B134444) ring of histidine, and the hydroxyl and thiol groups of serine, threonine, tyrosine, and cysteine.

Without adequate protection, these side-chain functionalities can engage in undesirable side reactions during the activation and coupling steps of peptide synthesis.[1][2] Such side reactions can lead to a heterogeneous mixture of products, including:

-

Branched peptides: Arising from the acylation of the ε-amino group of lysine.[3]

-

Peptide chain termination: Caused by reactions that cap the growing peptide chain.

-

Formation of byproducts: Such as the formation of aspartimide from unprotected aspartic acid residues.[4]

-

Modification of side chains: Unwanted acylation or alkylation of nucleophilic side chains.

Therefore, the use of "permanent" protecting groups for these reactive side chains is mandatory to ensure the fidelity of the synthesized peptide sequence.[5][6] These protecting groups must remain stable throughout the entire synthesis process, withstanding the repeated cycles of α-amino group deprotection, and be removable only at the final stage of peptide cleavage from the solid support.[6]

Orthogonal Protection Strategies: The Foundation of Modern Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) hinges on the concept of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[4][7] This allows for the precise and controlled deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact.

The two primary orthogonal strategies employed in SPPS are the Boc/Bzl and the now-dominant Fmoc/tBu approaches.

-

Boc/Bzl Strategy: This earlier method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[8][9]

-

Fmoc/tBu Strategy: This has become the method of choice for most applications due to its milder reaction conditions.[10] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent, while the tBu-based groups are cleaved simultaneously with the peptide from the resin using TFA.[8][10]

The orthogonality of the Fmoc/tBu strategy offers significant advantages, including the avoidance of harsh acidic conditions during the synthesis cycles, which can be detrimental to sensitive peptide sequences.[10]

Quantitative Comparison of Side-Chain Protecting Groups

The choice of a specific side-chain protecting group for a given amino acid is a critical decision that can significantly impact the yield and purity of the final peptide. The following tables summarize quantitative data on the performance of common protecting groups for some of the most challenging amino acid residues.

Arginine (Arg)

The guanidino group of arginine is strongly basic and requires robust protection.

| Protecting Group | Deprotection Conditions | Yield (%) | Comments |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | 69 | Most commonly used in Fmoc-SPPS. Less prone to reattachment to tryptophan residues compared to Pmc.[11] |

| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | TFA | 46 | Prone to side reactions, particularly with tryptophan.[11] |

| NO₂ (Nitro) | HF or SnCl₂ | - | Prevents δ-lactam formation but can lead to ornithine residues as a side product.[3][6] |

Aspartic Acid (Asp)

Aspartic acid is highly susceptible to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[12]

| Protecting Group | % Aspartimide Formation (Extended Piperidine Treatment) | % Desired Peptide | Comments |

| OtBu (tert-Butyl ester) | High | Low | Standard but problematic in sensitive sequences.[12] |

| OMpe (3-Methyl-3-pentyl ester) | Moderate | Moderate | Offers improved protection over OtBu due to increased steric hindrance. |

| OBno (Benzyloxy) | Very Low (~0.1%/cycle for Asp-Gly) | High | Provides excellent suppression of aspartimide formation. |

Cysteine (Cys)

The thiol group of cysteine is highly nucleophilic and prone to oxidation and alkylation. The choice of protecting group is crucial, especially for peptides intended for disulfide bond formation.

| Protecting Group | Deprotection Conditions | Racemization (%) | Comments |

| Trt (Trityl) | TFA | 3.3 | Most common and cost-effective, but can lead to significant racemization at the C-terminus.[1] |

| Acm (Acetamidomethyl) | Iodine (for disulfide formation), Hg(OAc)₂ | - | Stable to TFA, allowing for orthogonal deprotection to form disulfide bonds.[1] |

| tBu (tert-Butyl) | TFMSA or Hg(OAc)₂ | - | Very stable to TFA, useful for orthogonal strategies.[1] |

| Thp (Tetrahydropyranyl) | TFA | 0.74 | Significantly reduces racemization compared to Trt. |

Lysine (Lys)

The ε-amino group of lysine is a strong nucleophile that requires protection to prevent the formation of branched peptides.

| Protecting Group | Deprotection Conditions | Orthogonality with Fmoc | Comments |

| Boc (tert-Butoxycarbonyl) | TFA | Yes | Standard protecting group in Fmoc-SPPS, removed during final cleavage.[5] |

| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine (B178648) in DMF | Yes | Allows for selective deprotection on-resin for side-chain modification.[13] |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Yes | More stable than Dde, less prone to migration during synthesis.[14] |

| Mtt (4-Methyltrityl) | 1-5% TFA in DCM | Yes | Allows for selective on-resin deprotection under mild acidic conditions.[9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in peptide synthesis related to side-chain protection and deprotection.

General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

-

Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.[9]

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.[9]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the deprotected N-terminus of the growing peptide chain for 1-2 hours.[9]

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Selective On-Resin Deprotection of Lys(Dde)

-

Resin Preparation: The peptide-resin containing the Lys(Dde) residue is washed with DMF.

-

Hydrazine Treatment: A solution of 2% hydrazine monohydrate in DMF is prepared.[15]

-

Deprotection: The resin is treated with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature.[15] This step is repeated two more times.

-

Washing: The resin is thoroughly washed with DMF to remove hydrazine and the Dde cleavage product.[15] The free ε-amino group of lysine is now available for on-resin modification.

Final Cleavage and Global Deprotection (TFA Cleavage)

This protocol is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and hazardous chemical. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Resin Preparation: The fully assembled peptide-resin is washed with dichloromethane (B109758) (DCM) and dried under vacuum.[16]

-

Preparation of Cleavage Cocktail: A cleavage cocktail is freshly prepared. A common general-purpose cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[17] For peptides without sensitive residues like Trp, Met, or Cys, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) may be sufficient.[18]

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin).[19] The mixture is gently agitated at room temperature for 2-3 hours.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding the filtrate dropwise to a large volume of cold diethyl ether.[5]

-

Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Chemical Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in peptide synthesis related to side-chain protection.

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy in Fmoc/tBu SPPS

Caption: Orthogonal deprotection in Fmoc/tBu-based peptide synthesis.

Aspartimide Formation Side Reaction

Caption: Mechanism of base-catalyzed aspartimide formation from an aspartic acid residue.

Conclusion

The strategic use of side-chain protecting groups is indispensable in modern peptide synthesis. A thorough understanding of the principles of orthogonal protection, the chemical properties of different protecting groups, and the potential for side reactions is paramount for researchers and drug development professionals. The Fmoc/tBu strategy, coupled with a careful selection of sterically appropriate and highly stable side-chain protecting groups, provides a robust framework for the synthesis of complex and sensitive peptides. By adhering to optimized experimental protocols and being vigilant for potential side reactions, it is possible to achieve high yields and purities, thereby enabling the advancement of peptide-based research and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 8. biotage.com [biotage.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. biotage.com [biotage.com]

- 15. peptide.com [peptide.com]

- 16. youtube.com [youtube.com]

- 17. scispace.com [scispace.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to Utilizing Boc-Glu(OBzl)-OH for the Introduction of Hydrophilic Residues in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the modulation of peptide hydrophilicity is a critical parameter influencing solubility, pharmacokinetic properties, and biological activity. The incorporation of hydrophilic amino acid residues is a key strategy to enhance the aqueous solubility of synthetic peptides, thereby improving their handling, formulation, and bioavailability. Boc-L-Glu(OBzl)-OH, a protected derivative of glutamic acid, serves as a pivotal building block in Boc-based solid-phase peptide synthesis (SPPS) for the precise introduction of a hydrophilic glutamic acid residue.

This technical guide provides a comprehensive overview of the properties of Boc-L-Glu(OBzl)-OH, detailed experimental protocols for its application in peptide synthesis, and an analysis of its impact on peptide hydrophilicity. Furthermore, it explores the relevance of glutamic acid-containing peptides in biological signaling pathways, offering a complete resource for researchers in the field.

Physicochemical Properties of Boc-L-Glu(OBzl)-OH

Boc-L-Glu(OBzl)-OH, also known as N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester, is a white crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) group protects the α-amino functionality, while the benzyl (B1604629) (Bzl) ester protects the side-chain carboxylic acid. This dual protection strategy allows for its seamless integration into the Boc-SPPS workflow.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₃NO₆ | [1][2] |

| Molecular Weight | 337.37 g/mol | [1][2] |

| Melting Point | 69-71 °C | [1][2] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [α]20/D −5.5±0.5°, c = 1% in acetic acid | [1][2] |

| Purity | ≥98.0% | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Enhancing Peptide Hydrophilicity

The introduction of a deprotected glutamic acid residue significantly increases the hydrophilicity of a peptide.[3] The side-chain carboxyl group of glutamic acid is ionized at physiological pH, imparting a negative charge and enhancing interaction with aqueous environments. The degree of hydrophilicity can be quantified using various scales, such as the Kyte-Doolittle hydropathy scale or by experimental determination using reversed-phase high-performance liquid chromatography (RP-HPLC).[4] In RP-HPLC, more hydrophilic peptides exhibit shorter retention times.[5]

The intrinsic hydrophilicity of an amino acid side chain can be represented by a hydrophobicity index, where more negative values indicate greater hydrophilicity.

| Amino Acid | Hydrophobicity Index (pH 7) | Reference |

| Isoleucine (Ile) | 4.5 | [4] |

| Valine (Val) | 4.2 | [4] |

| Leucine (Leu) | 3.8 | [4] |

| Phenylalanine (Phe) | 2.8 | [4] |

| Alanine (Ala) | 1.8 | [4] |

| Glycine (Gly) | -0.4 | [4] |

| Serine (Ser) | -0.8 | [4] |

| Glutamic Acid (Glu) | -3.5 | [4] |

| Aspartic Acid (Asp) | -3.5 | [4] |

| Lysine (Lys) | -3.9 | [4] |

| Arginine (Arg) | -4.5 | [4] |

As shown in the table, glutamic acid has a significantly negative hydrophobicity index, highlighting its hydrophilic nature. The incorporation of one or more glutamic acid residues can dramatically improve the solubility of hydrophobic peptides.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of a glutamic acid residue into a peptide sequence on a solid support using Boc-L-Glu(OBzl)-OH.

Protocol 1: Boc-SPPS Cycle for Incorporation of Boc-L-Glu(OBzl)-OH

This protocol outlines a single cycle of Boc-SPPS for the addition of a Boc-L-Glu(OBzl)-OH residue to a growing peptide chain attached to a resin (e.g., Merrifield or PAM resin).

1. Resin Swelling and Boc Deprotection:

-

Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

-

Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]

-

Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and then DCM (3x) to remove residual TFA and byproducts.[6]

2. Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes (repeat twice).[7]

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

3. Coupling of Boc-L-Glu(OBzl)-OH:

-

In a separate reaction vessel, pre-activate Boc-L-Glu(OBzl)-OH (3 equivalents relative to the resin loading) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).[8]

-

Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-